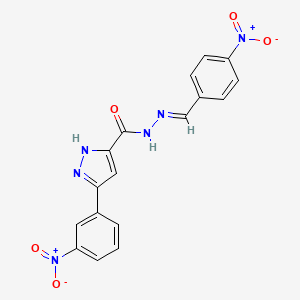

N'-(4-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

CAS No.: 302918-48-5

Cat. No.: VC15676709

Molecular Formula: C17H12N6O5

Molecular Weight: 380.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 302918-48-5 |

|---|---|

| Molecular Formula | C17H12N6O5 |

| Molecular Weight | 380.3 g/mol |

| IUPAC Name | 3-(3-nitrophenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |

| Standard InChI | InChI=1S/C17H12N6O5/c24-17(21-18-10-11-4-6-13(7-5-11)22(25)26)16-9-15(19-20-16)12-2-1-3-14(8-12)23(27)28/h1-10H,(H,19,20)(H,21,24)/b18-10+ |

| Standard InChI Key | IGTVGACENWNOCZ-VCHYOVAHSA-N |

| Isomeric SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |

Introduction

N'-(4-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the pyrazole class of heterocyclic compounds. It is characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and a carbohydrazide moiety. This compound is of interest in various fields of scientific research, particularly in medicinal chemistry, due to its potential biological activities and applications.

Synthesis

The synthesis of N'-(4-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves a condensation reaction between 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide and 4-nitrobenzaldehyde. This reaction is generally conducted under reflux conditions in the presence of a suitable acid catalyst, such as acetic acid or hydrochloric acid, and a solvent like ethanol or methanol. The product is isolated by filtration and purified using techniques such as recrystallization or column chromatography.

Synthetic Route

-

Starting Materials: 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide and 4-nitrobenzaldehyde.

-

Reaction Conditions: Reflux in ethanol or methanol with an acid catalyst.

-

Purification: Recrystallization or column chromatography.

Biological Activities

Pyrazole derivatives, including N'-(4-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide, have been studied for their diverse biological activities. These compounds often exhibit antimicrobial, anti-inflammatory, and anticancer properties due to their ability to interact with specific molecular targets and pathways.

Potential Applications

-

Antimicrobial Activity: Pyrazole derivatives have shown significant antimicrobial properties, which could be useful in developing new antimicrobial agents.

-

Anti-inflammatory Activity: Some pyrazole compounds have been investigated for their potential as anti-inflammatory agents, acting by inhibiting enzymes involved in inflammation.

-

Anticancer Activity: The anticancer potential of pyrazole derivatives is attributed to their ability to inhibit key enzymes involved in cell proliferation and survival.

Chemical Reactions

-

Oxidation: The compound can be oxidized using agents like potassium permanganate.

-

Reduction: Reduction can be achieved with reagents such as sodium borohydride.

Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-(4-chlorophenyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide | Pyrazole with chlorophenyl and naphthyl groups | Potential anticancer and antimicrobial activities |

| N'-(4-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide | Pyrazole with nitrophenyl groups | Antimicrobial, anti-inflammatory, and potential anticancer activities |

| 3-(2H-1,3-Benzodioxol-5-yl)-5-(4-nitrophenyl)-1H-pyrazole | Pyrazole with benzodioxole and nitrophenyl groups | Anti-inflammatory and enzyme inhibition activities |

Uniqueness

The unique combination of functional groups in N'-(4-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide imparts distinct chemical and biological properties compared to other pyrazole derivatives. The presence of nitro groups enhances its potential interactions with biological targets.

Research Findings

Recent studies have highlighted the potential of pyrazole derivatives in medicinal chemistry. N'-(4-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide, with its specific structural features, is a promising candidate for further investigation into its biological activities and therapeutic applications.

Future Directions

-

Biological Activity Screening: Further screening is needed to fully explore the compound's biological activities and potential therapeutic applications.

-

Structural Modifications: Investigating structural modifications to enhance biological activity or improve pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume